![molecular formula C22H22N2O5S B2860900 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate CAS No. 877637-33-7](/img/structure/B2860900.png)
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate
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Overview
Description
The compound is a derivative of 2-aminopyrimidine . These derivatives are known for their antitrypanosomal and antiplasmodial activities . They are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .
Synthesis Analysis
The synthesis of similar 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds. These compounds have been synthesized for various scientific applications, including antimicrobial, anticancer, and insecticidal activities. For instance, research by Deohate and Palaspagar (2020) demonstrated the synthesis of pyrimidine-linked pyrazole heterocyclics showing potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). Similarly, Rahmouni et al. (2016) investigated novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase properties (Rahmouni et al., 2016).
Cyclization Reactions and Compound Derivatives
Another study focused on the reactivity of related compounds for the synthesis of heterocyclic systems, highlighting the preparation of various derivatives, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. These compounds are significant for their potential applications in medicinal chemistry and drug development (Selič, Grdadolnik, & Stanovnik, 1997).
Anticancer Activities
Furthermore, research on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed promising anticancer activities, especially against human breast adenocarcinoma cell lines. This indicates the potential of such compounds in developing new anticancer therapies (Abdellatif et al., 2014).
Benzodiazepine Receptor Ligands
Compounds related to the given chemical structure have also been explored for their potential as benzodiazepine receptor ligands, which could be beneficial in treating neurological disorders (Bruni et al., 1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-4-27-17-7-5-16(6-8-17)10-21(26)29-20-12-28-18(11-19(20)25)13-30-22-23-14(2)9-15(3)24-22/h5-9,11-12H,4,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYYJMQDEMWEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate |
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